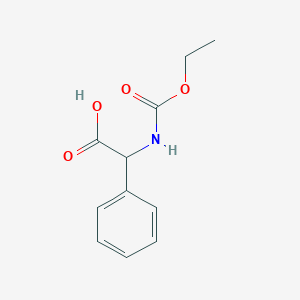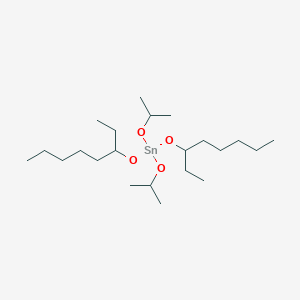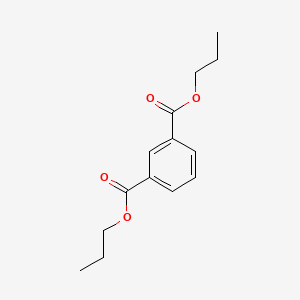
L-Cysteine, S-(2,5-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, S-(2,5-dihydroxyphenyl)- is a compound with the molecular formula C9H11NO4S. It consists of 11 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom This compound is a derivative of L-cysteine, where the sulfur atom is bonded to a 2,5-dihydroxyphenyl group
Métodos De Preparación
The synthesis of L-Cysteine, S-(2,5-dihydroxyphenyl)- typically involves the reaction of L-cysteine with 2,5-dihydroxybenzene (hydroquinone). The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
L-Cysteine, S-(2,5-dihydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of disulfides, while reduction can yield thiols .
Aplicaciones Científicas De Investigación
L-Cysteine, S-(2,5-dihydroxyphenyl)- has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for the synthesis of various biomolecules. In medicine, it has potential therapeutic applications due to its antioxidant properties. Additionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of L-Cysteine, S-(2,5-dihydroxyphenyl)- involves its interaction with molecular targets and pathways in the body. It is known to undergo conjugation reactions with glutathione, leading to the formation of mercapturates. These reactions help in detoxifying harmful substances and protecting cells from oxidative damage. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
L-Cysteine, S-(2,5-dihydroxyphenyl)- can be compared with other similar compounds such as L-Cysteine, N-acetyl-S-(3-bromo-2,5-dihydroxyphenyl)- and (2R)-S-(2,5-Dihydroxyphenyl)cysteine. These compounds share structural similarities but differ in their chemical properties and applications. For instance, the presence of different substituents on the phenyl ring can significantly affect the compound’s reactivity and biological activity .
Propiedades
Número CAS |
39484-07-6 |
|---|---|
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-8-3-5(11)1-2-7(8)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
Clave InChI |
PPIPYRLQCKPBQF-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=CC(=C(C=C1O)SCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)





![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)

